
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol, also known as BPEA, is a chemical compound that has been widely used in scientific research applications. It is a fluorescent probe that can be used to detect and measure the presence of certain molecules in biological systems. BPEA has shown promising results in various studies, and its potential uses in the field of biochemistry and medicine are being explored.
Wirkmechanismus
The mechanism of action of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol involves its ability to bind to specific molecules in biological systems. When 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol binds to its target molecule, it undergoes a conformational change that results in the emission of fluorescent light. This fluorescence can be detected and measured, providing information about the presence and concentration of the target molecule.
Biochemische Und Physiologische Effekte
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in certain experiments may require careful consideration of its potential effects on the system being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in lab experiments offers several advantages, including its high sensitivity and specificity for detecting target molecules, its ease of use, and its compatibility with a variety of experimental techniques. However, there are also limitations to its use, such as its potential interference with other fluorescent probes and its limited ability to penetrate certain biological membranes.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in scientific research. These include the development of new and improved synthesis methods, the exploration of new applications for 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in the fields of medicine and biochemistry, and the refinement of existing experimental techniques for using 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol as a tool for studying biological systems. Additionally, further research is needed to fully understand the potential limitations and drawbacks of using 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in lab experiments.
Synthesemethoden
The synthesis of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and solvents, and it requires careful monitoring and control of reaction conditions. The exact details of the synthesis method may vary depending on the specific application and desired properties of the final product.
Wissenschaftliche Forschungsanwendungen
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has been used in a variety of scientific research applications, including fluorescence microscopy, protein labeling, and drug discovery. It can be used to detect and measure the presence of specific molecules in biological systems, such as proteins, nucleic acids, and lipids. 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has also been used as a tool for studying the structure and function of biological molecules, as well as for developing new drugs and therapies.
Eigenschaften
CAS-Nummer |
144674-75-9 |
|---|---|
Produktname |
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol |
Molekularformel |
C39H33NO |
Molekulargewicht |
531.7 g/mol |
IUPAC-Name |
2-[1,5-di(pyren-1-yl)pentan-3-ylamino]ethanol |
InChI |
InChI=1S/C39H33NO/c41-24-23-40-33(19-15-25-7-9-31-13-11-27-3-1-5-29-17-21-34(25)38(31)36(27)29)20-16-26-8-10-32-14-12-28-4-2-6-30-18-22-35(26)39(32)37(28)30/h1-14,17-18,21-22,33,40-41H,15-16,19-20,23-24H2 |
InChI-Schlüssel |
LITITMRWKOQBML-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)NCCO |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)NCCO |
Andere CAS-Nummern |
144674-75-9 |
Synonyme |
2-(N-bis(2-pyrenylethyl)methylamino)ethanol BPAE-EM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



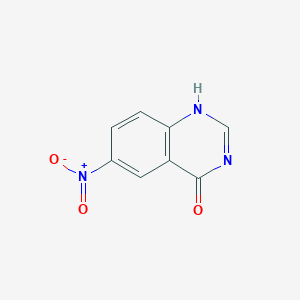

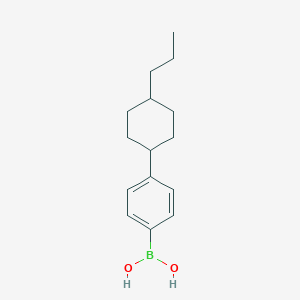
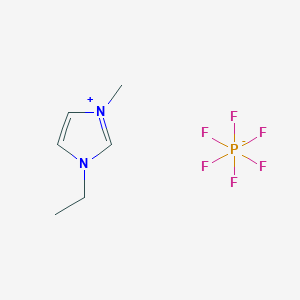
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
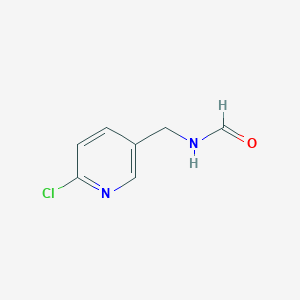
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
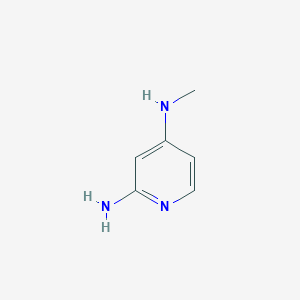
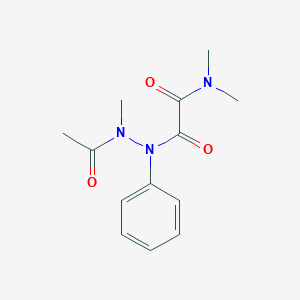
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)
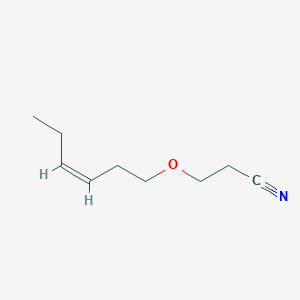
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)